

Unveiling the Bioactive Potential of Regaloside K and Related Phenylpropanoid Glycerol Glucosides

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Compound of Interest

Compound Name: *Regaloside K*

Cat. No.: *B12390815*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Regaloside K, a phenylpropanoid glycerol glucoside isolated from the Easter Lily (*Lilium longiflorum* Thunb.), belongs to a class of natural products with emerging therapeutic interest. While specific in-depth research on the biological activities of **Regaloside K** is currently limited in publicly available scientific literature, the study of its structural analogs, such as Regaloside A and B, and the broader class of phenylpropanoid glycerol glucosides from *Lilium* species, provides significant insights into their potential pharmacological effects. This technical guide consolidates the existing knowledge on these related compounds, focusing on their anti-inflammatory and metabolic regulatory activities, to serve as a foundational resource for further investigation into **Regaloside K**.

Data Presentation: Quantitative Bioactivity of Regaloside Analogs and Phenylpropanoid Glycerol Glucosides

The following tables summarize the key quantitative data on the biological activities of compounds structurally related to **Regaloside K**.

Table 1: Anti-inflammatory Activity of Phenylpropanoids from Lilium Asiatic Hybrids

Compound	Concentration	Target	% Inhibition / Expression	Cell Line	Reference
Regaloside A	50 µg/mL	iNOS Expression	70.3 ± 4.07	RAW 264.7	[1]
50 µg/mL	COX-2 Expression	131.6 ± 8.19 (Upregulation)	RAW 264.7	[1]	
50 µg/mL	p-p65/p65 Ratio	40.7 ± 1.30	HUVECs	[1]	
50 µg/mL	VCAM-1 Expression	48.6 ± 2.65	HUVECs	[1]	
Regaloside B	50 µg/mL	iNOS Expression	26.2 ± 0.63	RAW 264.7	[1]
50 µg/mL	COX-2 Expression	98.9 ± 4.99	RAW 264.7	[1]	
50 µg/mL	p-p65/p65 Ratio	43.2 ± 1.60	HUVECs	[1]	
50 µg/mL	VCAM-1 Expression	33.8 ± 1.74	HUVECs	[1]	
1-O-trans-caffeoyl-β-D-glucopyranoside	50 µg/mL	iNOS Expression	4.1 ± 0.01	RAW 264.7	[1]
50 µg/mL	COX-2 Expression	67.8 ± 4.86	RAW 264.7	[1]	
50 µg/mL	p-p65/p65 Ratio	43.8 ± 1.67	HUVECs	[1]	
50 µg/mL	VCAM-1 Expression	42.1 ± 2.31	HUVECs	[1]	

Table 2: Inhibition of Hepatic Glucose Production by Phenylpropanoid Glycerol Glucosides from *Lilium longiflorum*

Compound	Concentration	% Inhibition of Gluconeogenesis	Cell Line	Reference
(2S)-1-O-caffeoyl-2-O-β-D-glucopyranosylglycerol	10 µg/mL	39.2	H4IIE	[2] [3]
(2R)-1-O-β-D-glucopyranosyl-2-O-p-coumaroylglycerol	10 µg/mL	36.8	H4IIE	[2] [3]
(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol	10 µg/mL	51.2	H4IIE	[2] [3]
(2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol	10 µg/mL	Not significant	H4IIE	[2] [3]
(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol	10 µg/mL	3.6	H4IIE	[2] [3]

Experimental Protocols

Anti-inflammatory Activity Assays

1. Cell Culture and Treatment:

- **RAW 264.7 Macrophages:** Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells were pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.[\[1\]](#)
- **Human Umbilical Vein Endothelial Cells (HUVECs):** HUVECs were cultured in EGM-2 medium. For experiments, cells were pre-treated with the test compounds for 1 hour and then stimulated with TNF- α for 6 hours.[\[1\]](#)

2. Western Blot Analysis for iNOS, COX-2, p-p65, and VCAM-1 Expression:

- **Protein Extraction:** Following treatment, cells were washed with PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.
- **Protein Quantification:** Protein concentration was determined using the BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** Membranes were blocked with 5% skim milk in TBST and incubated with primary antibodies against iNOS, COX-2, p-p65, p65, VCAM-1, and β -actin overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
- **Detection:** Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[\[1\]](#)

Hepatic Glucose Production Assay

1. Cell Culture:

- **H4IIE Rat Hepatoma Cells:** Cells were maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.[\[2\]](#)[\[3\]](#)

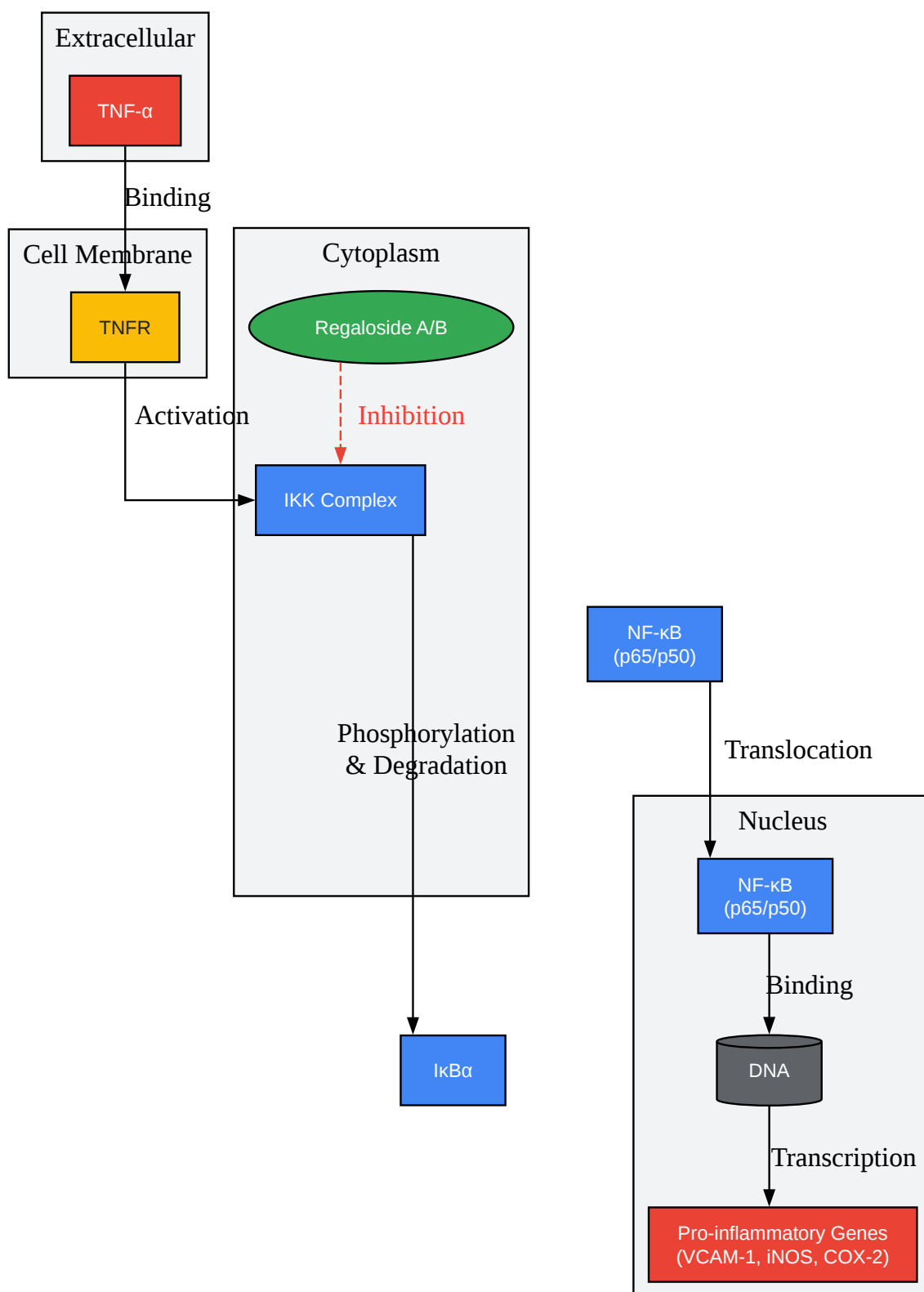
2. Glucose Production Assay:

- Cells were seeded in 24-well plates and grown to confluence.
- The cells were then washed with PBS and incubated in serum-free DMEM for 2 hours.
- Following starvation, the medium was replaced with glucose production medium (glucose-free DMEM supplemented with 2 mM sodium pyruvate and 20 mM sodium lactate) containing the test compounds or vehicle control.
- After 8 hours of incubation, the glucose concentration in the medium was measured using a glucose oxidase assay kit.[\[2\]](#)[\[3\]](#)

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Regaloside Analogs

The anti-inflammatory effects of Regaloside A and B are, in part, mediated through the inhibition of the NF- κ B signaling pathway. The diagram below illustrates the proposed mechanism.

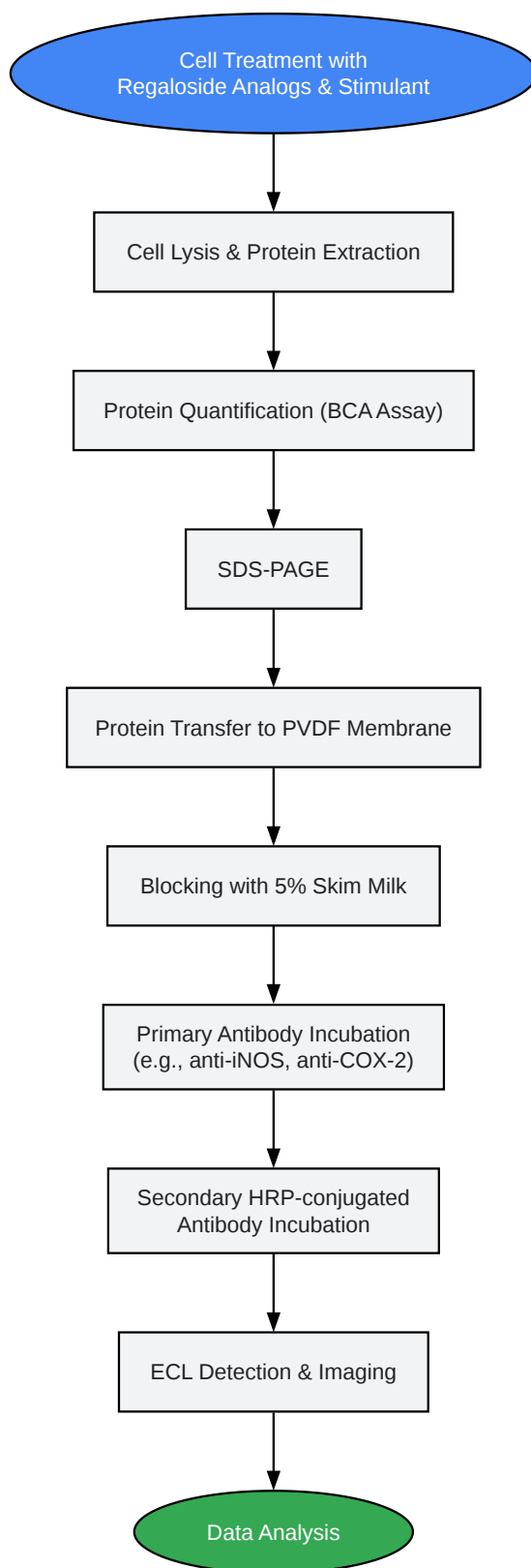


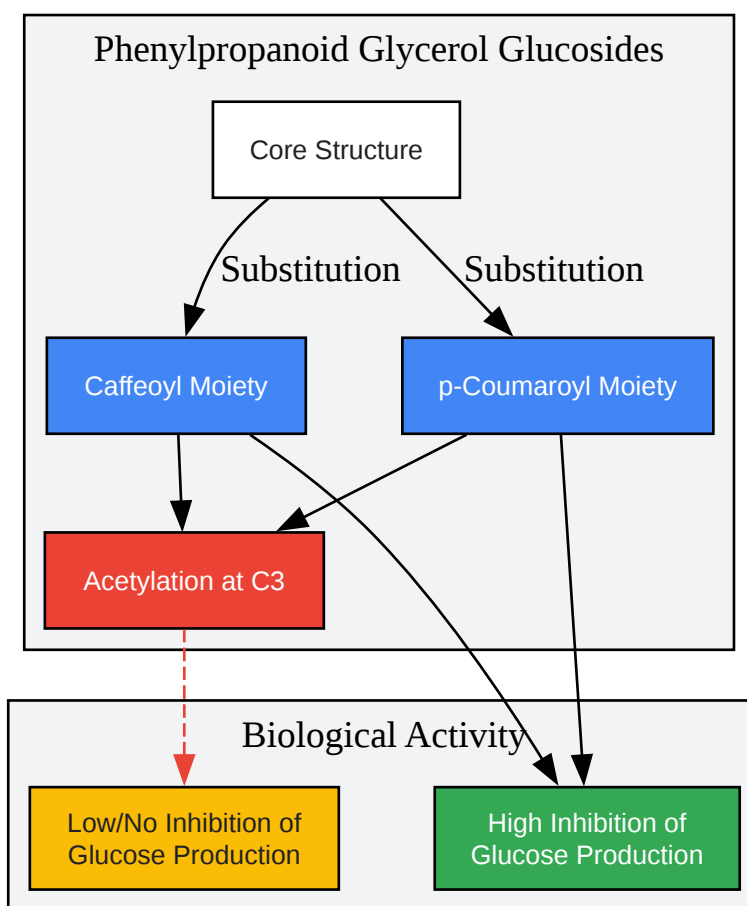
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Proposed NF-κB inhibitory pathway of Regaloside analogs.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps in the Western blot protocol used to quantify protein expression levels.





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